molecular formula C12H8FNO5S B2623226 Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate CAS No. 252026-46-3

Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate

Cat. No.: B2623226
CAS No.: 252026-46-3
M. Wt: 297.26
InChI Key: XMCDPEXMZJSAEQ-UHFFFAOYSA-N
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Description

Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate is a chemical compound with the molecular formula C12H8FNO4S It is known for its unique structure, which includes a thiophene ring substituted with a methyl ester group and a 2-fluoro-4-nitrophenoxy group

Mechanism of Action

Target of Action

The primary target of Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate is the enzyme monoamine oxidase-A (MAO-A) . MAO-A plays a crucial role in the metabolism of monoamines, including neurotransmitters such as serotonin and norepinephrine .

Mode of Action

This compound: interacts with its target, MAO-A, through a process of oxidation and spontaneous hydrolysis . This interaction results in the production of a non-toxic labeled metabolite and 2-fluoro-4-nitrophenol .

Biochemical Pathways

The action of This compound affects the biochemical pathway involving MAO-A. The oxidation and hydrolysis of the compound by MAO-A lead to changes in the levels of monoamine neurotransmitters . These changes can have downstream effects on various neurological processes and functions.

Pharmacokinetics

The pharmacokinetics of This compound involve its metabolism by MAO-A, leading to the production of a non-toxic labeled metabolite . This metabolite can be used for PET imaging, providing a means to monitor the distribution and elimination of the compound in the body . .

Result of Action

The action of This compound results in the production of a non-toxic labeled metabolite and 2-fluoro-4-nitrophenol . These products can be detected and differentiated using PET imaging and MRI, respectively . This allows for the monitoring of the compound’s effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the pH and temperature of the biological environment can affect the rate of the compound’s metabolism by MAO-A . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate typically involves the reaction of 3-hydroxythiophene-2-carboxylic acid with 2-fluoro-4-nitrophenol in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent, such as dichloromethane, under reflux conditions. The resulting intermediate is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₈FNO₅S
  • Molecular Weight : 297.26 g/mol
  • CAS Number : 252026-46-3
  • Melting Point : 112-114 °C

Medicinal Chemistry

Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate has been explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. A study on related thiophene derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 0.22 µg/mL against specific bacterial strains, suggesting that this compound could possess similar efficacy against pathogens like Staphylococcus aureus and Escherichia coli.

Antitubercular Agents

A related study synthesized derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide, which showed potent antitubercular activity against Mycobacterium tuberculosis. The most effective derivative had an MIC of 4 µg/mL, indicating that this compound could be a lead compound for further development in treating tuberculosis .

Agricultural Chemistry

The compound's fluorinated phenoxy group may enhance its biological activity, making it a candidate for developing herbicides or insecticides. Fluorinated compounds often exhibit increased potency and selectivity in biological systems.

Case Study: Insecticidal Activity

Research on similar fluorinated compounds has shown effectiveness as insecticides by interfering with the nervous systems of pests. The introduction of a nitro group can also enhance the bioactivity of these compounds, potentially leading to the development of more effective agricultural chemicals.

Material Science

This compound may find applications in the synthesis of advanced materials due to its unique chemical properties.

Polymer Chemistry

The thiophene moiety is known for its electrical conductivity and stability, making it suitable for applications in organic electronics and photovoltaic devices. The incorporation of this compound into polymers could enhance their electrical properties and thermal stability.

Summary Table of Applications

Application AreaSpecific Use CaseObservations/Results
Medicinal ChemistryAntimicrobial agentsPotential MIC values as low as 0.22 µg/mL
Antitubercular agentsMIC of 4 µg/mL against Mycobacterium tuberculosis
Agricultural ChemistryInsecticides/herbicidesEnhanced bioactivity due to fluorination
Material ScienceConductive polymersImproved electrical properties in organic electronics

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-fluoro-4-nitrophenoxy)benzoate
  • Methyl 3-(2-fluoro-4-nitrophenoxy)ethoxybenzoate

Uniqueness

Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to similar compounds with benzene or other aromatic rings. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and medicinal chemistry.

Biological Activity

Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate, a compound with the CAS number 252026-46-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological mechanisms, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a thiophene ring, a nitrophenoxy group, and a methyl ester functional group. Its molecular formula is C12H8FNO5SC_{12}H_{8}FNO_{5}S, and it has a molecular weight of approximately 297.26 g/mol. The compound is typically stored under refrigeration and is primarily used for research purposes rather than as a pharmaceutical product .

Target Enzyme: Monoamine Oxidase-A (MAO-A)

This compound primarily targets the enzyme monoamine oxidase-A (MAO-A). The compound interacts with MAO-A through oxidation and spontaneous hydrolysis, leading to alterations in monoamine neurotransmitter levels, which are crucial in various neurochemical pathways .

Biochemical Pathways

The interaction with MAO-A results in the production of non-toxic metabolites, including 2-fluoro-4-nitrophenol. This metabolic pathway is significant as it influences neurotransmitter dynamics, which can have implications for mood regulation and potential therapeutic effects in neuropsychiatric disorders .

Pharmacological Applications

This compound has several applications in scientific research:

  • Medicinal Chemistry : It serves as a building block for synthesizing potential pharmaceutical agents targeting specific enzymes or receptors.
  • Materials Science : The compound's electronic properties make it suitable for developing organic semiconductors and conductive polymers.
  • Organic Synthesis : It acts as an intermediate in synthesizing more complex molecules, aiding in the exploration of reaction mechanisms .

Case Studies and Experimental Data

  • Antitubercular Activity : A study highlighted the synthesis of derivatives based on the nitrophenoxy structure, showing promising antitubercular activities against M. tuberculosis with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL. Notably, one derivative exhibited an MIC of 4 μg/mL against both standard and rifampicin-resistant strains .
    CompoundMIC (μg/mL)Activity Against
    3m4M. tuberculosis H37Rv
    3e64Rifampicin-resistant strains
    3p64Isoniazid-resistant strains
  • Safety Profile : In vitro assays indicated that related compounds showed no significant inhibitory effects on various tumor cell lines, suggesting a favorable safety profile for further development .

Properties

IUPAC Name

methyl 3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO5S/c1-18-12(15)11-10(4-5-20-11)19-9-3-2-7(14(16)17)6-8(9)13/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCDPEXMZJSAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)OC2=C(C=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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